2,3-Dimethyl-1-pentanol
Description
Significance and Context in Organic Chemistry Research
In the realm of organic chemistry, 2,3-Dimethyl-1-pentanol is primarily recognized for its utility as a solvent and an intermediate in the synthesis of a variety of organic molecules, including esters and ethers. Its branched structure influences its physical properties, such as boiling point and solubility, making it a subject of interest in studies exploring the structure-property relationships of alcohols.
The presence of a primary hydroxyl group allows this compound to undergo a range of characteristic alcohol reactions. These include oxidation to form 2,3-dimethylpentanal (B105951) and subsequently 2,3-dimethylpentanoic acid, and substitution reactions to yield corresponding alkyl halides. These transformations are fundamental to synthetic organic chemistry, and the study of this compound provides insights into the reactivity of sterically hindered primary alcohols.
Furthermore, the spectroscopic analysis of this compound and its isomers is a critical aspect of academic inquiry, aiding in the structural elucidation of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are employed to distinguish between closely related isomers, contributing to a deeper understanding of spectroscopic principles. nist.govchemicalbook.com
Scope of Academic Inquiry into Branched-Chain Primary Alcohols
The academic investigation into branched-chain primary alcohols, a class to which this compound belongs, is broad and multifaceted. A significant area of modern research focuses on the biosynthesis of these compounds through metabolic engineering of microorganisms. nih.govresearchgate.netnih.gov Scientists are exploring ways to redirect the metabolic pathways of organisms like Ralstonia eutropha and Saccharomyces cerevisiae to produce branched-chain higher alcohols, which are considered valuable biofuels due to their higher energy density and lower hygroscopicity compared to ethanol. nih.govresearchgate.net
Research also delves into the chemical synthesis and reactivity of these alcohols. Studies on the conversion of alcohols to alkyl halides, for instance, use various isomeric pentanols to explore reaction mechanisms, such as SN1 and SN2, and the potential for carbocation rearrangements. nsf.gov The influence of the branched structure on the physical and chemical properties of these alcohols is another active area of investigation, with studies focusing on aspects like viscosity, density, and intermolecular interactions in binary mixtures. researcher.life
Moreover, the enzymatic and chemical transformations of branched-chain alcohols are of interest. The Ehrlich pathway, for example, describes the conversion of branched-chain amino acids to fusel alcohols, which are important flavor components in fermented beverages. oup.com Understanding and manipulating these pathways have implications for the food and beverage industry.
Historical Development of Research on Alkyl-Substituted Pentanols
The study of alkyl-substituted pentanols is rooted in the foundational principles of organic chemistry, with early research focusing on the synthesis, isolation, and characterization of various isomers. The development of spectroscopic techniques in the 20th century, particularly NMR and mass spectrometry, revolutionized the ability of chemists to differentiate and analyze these closely related compounds. nist.govchemicalbook.com
Early synthetic methods often relied on classical reactions such as the Grignard reaction to construct the carbon skeleton and introduce the hydroxyl group. Industrial production later saw the adoption of methods like the catalytic hydrogenation of corresponding aldehydes.
In recent decades, research has shifted towards more sophisticated applications and production methods. The interest in renewable energy has spurred significant research into the microbial production of branched-chain alcohols, including various pentanol (B124592) isomers, from biomass. nih.govfrontiersin.org This has involved extensive work in metabolic engineering and synthetic biology to optimize production strains and pathways. researchgate.netnih.gov Concurrently, detailed mechanistic studies of reactions involving alkyl-substituted pentanols, such as their conversion to alkyl halides and elimination reactions, continue to refine our understanding of organic reaction mechanisms. nsf.gov
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C7H16O |
| Molecular Weight | 116.20 g/mol |
| CAS Number | 10143-23-4 |
| Appearance | Colorless liquid |
| Boiling Point | 155-157 °C |
| IUPAC Name | 2,3-dimethylpentan-1-ol |
Data from PubChem and other chemical databases. nist.gov
Spectroscopic Data of this compound
| Spectroscopy Type | Key Features |
| ¹H NMR | Signals corresponding to the different proton environments, including the CH2OH group, the CH groups bearing methyl substituents, the ethyl group, and the methyl groups themselves. chemicalbook.com |
| ¹³C NMR | Distinct peaks for each of the seven carbon atoms in the molecule, reflecting their unique chemical environments. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns that help in its identification. nist.gov |
| Infrared (IR) | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol group, and C-H stretching vibrations around 2850-3000 cm⁻¹. |
Data compiled from various spectroscopic databases. nist.govchemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylpentan-1-ol | |
|---|---|---|
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InChI |
InChI=1S/C7H16O/c1-4-6(2)7(3)5-8/h6-8H,4-5H2,1-3H3 | |
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InChI Key |
MIBBFRQOCRYDDB-UHFFFAOYSA-N | |
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Canonical SMILES |
CCC(C)C(C)CO | |
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Molecular Formula |
C7H16O | |
| Record name | 2,3-DIMETHYL-1-PENTANOL | |
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DSSTOX Substance ID |
DTXSID1025142 | |
| Record name | 2,3-Dimethyl-1-pentanol | |
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Molecular Weight |
116.20 g/mol | |
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Physical Description |
2,3-dimethyl-1-pentanol is a clear colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO] | |
| Record name | 2,3-DIMETHYL-1-PENTANOL | |
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| Record name | 2,3-Dimethyl-1-pentanol | |
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Boiling Point |
311 to 313 °F at 760 mmHg (NTP, 1992) | |
| Record name | 2,3-DIMETHYL-1-PENTANOL | |
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Flash Point |
142 °F (NTP, 1992), 61 °C | |
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| Record name | 2,3-Dimethyl-1-pentanol | |
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Solubility |
1 to 5 mg/mL at 72.5 °F (NTP, 1992) | |
| Record name | 2,3-DIMETHYL-1-PENTANOL | |
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Density |
0.839 at 73.9 °F (NTP, 1992) - Less dense than water; will float | |
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Vapor Pressure |
1 mmHg at 122 °F ; 20 mmHg at 158 °F; 60 mmHg at 203 °F (NTP, 1992) | |
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CAS No. |
10143-23-4 | |
| Record name | 2,3-DIMETHYL-1-PENTANOL | |
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| Record name | 2,3-Dimethyl-1-pentanol | |
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Stereochemical Considerations and Isomerism of 2,3 Dimethyl 1 Pentanol
Chiral Centers and Enantiomeric Forms of 2,3-Dimethyl-1-pentanol
This compound is a primary alcohol with the molecular formula C7H16O. ncats.ionih.gov Its structure contains two stereogenic centers, or chiral carbons, at positions 2 and 3 of the pentane (B18724) chain. ncats.ionih.gov A chiral carbon is an sp3-hybridized carbon atom bonded to four different substituents. libretexts.org The presence of these two chiral centers means that this compound can exist as a set of four stereoisomers.
These stereoisomers consist of two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. libretexts.org The specific three-dimensional arrangement of the substituents around the chiral carbons determines the absolute configuration of each stereoisomer, which is designated as either (R) or (S). Consequently, the four stereoisomers of this compound are (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) forms are one enantiomeric pair, while the (2R,3S) and (2S,3R) forms constitute the other.
Table 1: Stereoisomers of this compound
| Stereoisomer | Relationship |
|---|---|
| (2R,3R)-2,3-Dimethyl-1-pentanol | Enantiomer of (2S,3S) |
| (2S,3S)-2,3-Dimethyl-1-pentanol | Enantiomer of (2R,3R) |
| (2R,3S)-2,3-Dimethyl-1-pentanol | Enantiomer of (2S,3R) |
| (2S,3R)-2,3-Dimethyl-1-pentanol | Enantiomer of (2R,3S) |
Diastereomeric and Positional Isomers within the Dimethylpentanol Family
Beyond enantiomers, the isomeric landscape of dimethylpentanol includes diastereomers and positional isomers. Diastereomers are stereoisomers that are not mirror images of each other. In the case of this compound, the relationship between a member of one enantiomeric pair and a member of the other is diastereomeric. For instance, (2R,3R)-2,3-Dimethyl-1-pentanol is a diastereomer of (2R,3S)-2,3-Dimethyl-1-pentanol and (2S,3R)-2,3-Dimethyl-1-pentanol.
Positional isomers have the same molecular formula but differ in the location of the functional group or substituents. science-revision.co.uk The dimethylpentanol family includes several positional isomers where the methyl groups and the hydroxyl group are at different positions on the pentane chain. These isomers share the same molecular formula, C7H16O, but have distinct chemical and physical properties due to their different structural arrangements.
Examples of positional isomers of this compound include:
2,4-Dimethyl-1-pentanol nih.gov
3,4-Dimethyl-1-pentanol
2,3-Dimethyl-2-pentanol
3,3-Dimethyl-1-pentanol google.com
2,2-Dimethyl-1-pentanol
Table 2: Positional Isomers of Dimethylpentanol
| Compound Name | Molecular Formula |
|---|---|
| This compound | C7H16O |
| 2,4-Dimethyl-1-pentanol | C7H16O |
| 3,4-Dimethyl-1-pentanol | C7H16O |
| 2,3-Dimethyl-2-pentanol | C7H16O |
| 3,3-Dimethyl-1-pentanol | C7H16O |
| 2,2-Dimethyl-1-pentanol | C7H16O |
Advanced Synthetic Methodologies for 2,3 Dimethyl 1 Pentanol
Chemical Synthesis Routes
Grignard Reaction Approaches
A common and versatile method for synthesizing 2,3-dimethyl-1-pentanol involves the use of a Grignard reagent. This approach typically utilizes the reaction of a suitable Grignard reagent with a carbonyl compound. For instance, the reaction of a Grignard reagent like methylmagnesium bromide with 2,3-dimethylbutanal (B3049577) can yield this compound. The reaction necessitates anhydrous conditions to prevent the highly reactive Grignard reagent from reacting with water. adichemistry.com
The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the aldehyde. organicchemistrytutor.com This is followed by a protonation step, typically with an aqueous acid workup, to yield the final alcohol product. organicchemistrytutor.com The versatility of the Grignard reaction allows for the synthesis of a wide array of primary, secondary, and tertiary alcohols by selecting the appropriate Grignard reagent and carbonyl compound. adichemistry.comvaia.com
Table 1: Grignard Reaction for this compound Synthesis
| Reactant 1 | Reactant 2 | Product | Key Conditions |
| 2,3-dimethylbutanal | Methylmagnesium bromide | This compound | Anhydrous ether solvent, inert atmosphere |
This table illustrates a representative Grignard reaction for the synthesis of this compound.
Catalytic Hydrogenation of Precursor Aldehydes
In industrial settings, the catalytic hydrogenation of 2,3-dimethylpentanal (B105951) is a frequently employed method for producing this compound. This process involves the reduction of the aldehyde functional group to a primary alcohol using hydrogen gas in the presence of a metal catalyst. Commonly used catalysts for this transformation include palladium, platinum, or nickel. google.com The reaction is typically carried out under conditions of high pressure and temperature to facilitate the reduction.
For example, 2,3-dimethylpentanal can be effectively hydrogenated to this compound. google.com The purity of the final product can be enhanced through purification techniques such as fractional distillation or column chromatography.
Table 2: Catalytic Hydrogenation of 2,3-Dimethylpentanal
| Precursor | Catalyst | Product | Reaction Conditions |
| 2,3-dimethylpentanal | Palladium on Carbon (Pd/C) | This compound | Hydrogen gas (1–3 atm), 25–40°C |
This table provides an example of the catalytic hydrogenation process for producing this compound.
Other Organometallic Reagent-Based Syntheses
Besides Grignard reagents, other organometallic compounds can be utilized for the synthesis of alcohols like this compound. msu.edu Organolithium reagents, for example, are powerful nucleophiles that react with carbonyl compounds in a manner similar to Grignard reagents to produce alcohols. msu.edu The choice of organometallic reagent can influence the reactivity and selectivity of the synthesis. msu.edu
These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. msu.edu The selection of the specific organometallic compound and the carbonyl precursor allows for the targeted synthesis of a wide range of alcohol structures.
Stereoselective and Enantioselective Synthesis
The synthesis of specific stereoisomers of this compound is crucial for applications where chirality is important, such as in the pharmaceutical and fragrance industries.
Asymmetric Catalysis in this compound Production
Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of chiral alcohols. This approach utilizes chiral catalysts to direct a reaction towards the formation of a specific enantiomer. Transition metal complexes with chiral ligands are often employed for this purpose. luc.edu For instance, chiral dirhodium(II) catalysts have been shown to be effective in asymmetric C-H insertion reactions, a type of transformation that can be adapted for the synthesis of chiral molecules. clockss.org While specific examples for this compound are not extensively detailed in the provided results, the principles of asymmetric catalysis are broadly applicable to the synthesis of chiral alcohols. luc.edupnas.org
Enzymatic Synthesis and Biocatalytic Pathways
Biocatalysis, using either isolated enzymes or whole microbial cells, presents a green and highly selective alternative to chemical synthesis. core.ac.uk
Engineered Microbial Fermentation:
Microorganisms can be engineered to produce specific alcohols, including pentanol (B124592) isomers. nih.gov By optimizing metabolic pathways, the yield of desired alcohols can be significantly increased. nih.gov For example, research has focused on engineering E. coli for the production of branched-chain alcohols like 2-methyl-1-butanol (B89646) and 3-methyl-1-butanol from amino acid precursors. nih.gov This involves the introduction of key enzymes, such as 2-ketoacid decarboxylases and alcohol dehydrogenases, to create a non-natural biosynthetic pathway. nih.govnih.gov
These engineered microbial systems can convert simple carbon sources into more complex molecules with high specificity. nih.gov While direct synthesis of this compound through this method is an area of ongoing research, the established success with other pentanol isomers demonstrates the potential of this approach. nih.gov The use of microbial fermentation is considered a promising route for the sustainable production of biofuels and specialty chemicals. mdpi.com
Enzymatic Kinetic Resolution:
Enzymatic kinetic resolution is another powerful biocatalytic method for obtaining enantiomerically pure alcohols. researchgate.net This technique utilizes the stereoselectivity of enzymes, such as lipases or ketoreductases, to preferentially react with one enantiomer in a racemic mixture. researchgate.netresearchgate.net For example, an evolved ketoreductase has been used for the kinetic resolution of racemic 2-methylvaleraldehyde to produce (R)-2-methylpentanol with high enantiomeric excess. researchgate.net This demonstrates the potential of using enzymes to achieve high levels of stereocontrol in the synthesis of chiral alcohols.
Enzymatic Kinetic Resolution of Racemic Mixtures
Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure forms of chiral alcohols, including this compound. This method leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the acylation of one enantiomer in a racemic mixture, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer. researchgate.net
Lipases such as Candida antarctica lipase (B570770) B (CALB) and Pseudomonas cepacia lipase (PS-C) have demonstrated high efficiency and enantioselectivity in the resolution of various primary and secondary alcohols. dss.go.thnih.gov The process typically involves transesterification, where an acyl donor, such as vinyl acetate (B1210297), is used to acetylate the alcohol. dss.go.th The enzyme selectively acylates one enantiomer at a much higher rate than the other. For instance, in the resolution of similar secondary alcohols, CALB has been shown to produce high enantiomeric excess (e.e.) of the unreacted S-enantiomer. dss.go.th The choice of enzyme, acyl donor, solvent, and temperature is critical to maximizing both the reaction yield and the enantiomeric excess of the desired product. diva-portal.org
For example, studies on analogous primary alcohols with remote stereogenic centers have shown that screening different lipases and reaction conditions is crucial. diva-portal.orgresearchgate.net For the resolution of (±)-4,4-dimethyl-3-phenyl-1-pentanol, a structurally related compound, specific combinations of lipase, solvent, and acyl donor were identified to obtain both enantiomers in high enantiomeric excess (>98%). diva-portal.orgdntb.gov.ua This highlights the potential for developing a highly optimized process for the kinetic resolution of this compound.
Table 1: Key Parameters in Enzymatic Kinetic Resolution of Chiral Alcohols
| Parameter | Description | Examples |
| Enzyme | Biocatalyst that provides stereoselectivity. | Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PS-C) dss.go.th |
| Acyl Donor | Reagent that provides the acyl group for esterification. | Vinyl acetate, Isopropenyl acetate, Diketene dss.go.th |
| Solvent | Reaction medium. | Hexane (B92381), Diisopropyl ether, Chloroform dss.go.thdiva-portal.org |
| Temperature | Affects enzyme activity and reaction rate. | 0°C to 38°C diva-portal.org |
| Outcome | Measure of the success of the resolution. | Enantiomeric excess (e.e.), Conversion (%) |
Purity Control and Isolation Strategies in Synthesis Research
Achieving high purity of this compound after its synthesis is critical for its application as an intermediate and for accurate characterization. The final product is often accompanied by unreacted starting materials, byproducts, or stereoisomers, which necessitate effective purification strategies. The primary methods employed for the isolation and purification of this compound are fractional distillation and chromatographic techniques, chosen based on the physical and chemical properties of the target compound and its impurities.
Fractional Distillation Techniques
Fractional distillation is a fundamental technique for purifying liquid compounds, particularly for separating components of a mixture that have different boiling points. rochester.edu This method is more effective than simple distillation for liquids with boiling points that are close to one another (separated by less than 70°C). rochester.edu The process involves heating the mixture to its boiling point and passing the vapors through a fractionating column. rochester.edu This column provides a large surface area, often with glass beads or structured packing, creating numerous "theoretical plates" where repeated vaporization and condensation cycles occur. rochester.edu These cycles enrich the vapor with the more volatile component, which then passes into the condenser and is collected as the purified distillate. rochester.edu
For this compound, with a boiling point around 160–165°C, fractional distillation can effectively separate it from lower or higher boiling point impurities. The efficiency of the separation is dependent on the length and type of the fractionating column, as well as maintaining a slow and steady distillation rate. rochester.edu
Table 2: General Procedure for Fractional Distillation
| Step | Action | Purpose |
| 1. Setup | Assemble the fractional distillation apparatus with a round bottom flask, fractionating column, condenser, and collection flask. rochester.edu | To create a closed system for controlled heating, vapor separation, condensation, and collection. rochester.edu |
| 2. Heating | Gently heat the crude mixture in the flask using a heating mantle. rochester.edu | To vaporize the liquid mixture. rochester.edu |
| 3. Separation | Observe the condensate ring slowly rising through the fractionating column. rochester.edu | To allow for multiple condensation-vaporization cycles, enriching the vapor in the lower-boiling point component. rochester.edu |
| 4. Collection | Collect the distillate that comes over at a constant temperature, which corresponds to the boiling point of the pure compound. rochester.edu | To isolate the purified liquid fraction. rochester.edu |
| 5. Monitoring | Monitor the temperature at the top of the column. A stable temperature indicates a pure substance is distilling. rochester.edu | To determine the boiling point and assess the purity of the collected fraction. rochester.edu |
Chromatographic Purification Methods (e.g., Column Chromatography)
Chromatographic methods, particularly column chromatography, are widely used for the high-purity isolation of this compound from reaction mixtures. This technique separates compounds based on their differential adsorption to a stationary phase while being carried through the column by a mobile phase. nih.gov
In a typical setup for the purification of this compound, the stationary phase is silica (B1680970) gel, a polar adsorbent. nih.gov A non-polar or moderately polar solvent system, such as a mixture of hexane and ethyl acetate, is used as the mobile phase (eluent). The crude product is loaded onto the top of the column, and the eluent is passed through. Compounds with lower polarity and weaker interactions with the silica gel travel down the column more quickly, while more polar compounds are retained longer. By collecting the eluent in fractions, the desired compound can be isolated in a pure form. nih.gov
Table 3: Typical Parameters for Column Chromatography Purification
| Parameter | Description | Typical Choice for this compound |
| Stationary Phase | The solid adsorbent packed into the column. | Silica Gel |
| Mobile Phase (Eluent) | The solvent or solvent mixture that flows through the column. | Hexane/Ethyl Acetate mixture |
| Elution Mode | The method of passing the mobile phase through the column. | Isocratic (constant solvent composition) or Gradient (changing solvent composition) |
| Detection | Method used to identify the presence of the compound in the collected fractions. | Thin-Layer Chromatography (TLC), Gas Chromatography (GC) |
| Outcome | Result of the purification process. | Isolation of this compound with >95% purity |
Reaction Chemistry and Mechanistic Investigations of 2,3 Dimethyl 1 Pentanol
Oxidation Reactions and Pathway Selectivity
The oxidation of 2,3-dimethyl-1-pentanol can yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions employed. nih.govchemicalbook.com The primary alcohol is first converted to an aldehyde, which can then undergo subsequent oxidation to the corresponding carboxylic acid if a sufficiently strong oxidizing agent is used or if the reaction is allowed to proceed.
The partial oxidation of this compound leads to the formation of 2,3-dimethylpentanal (B105951). This conversion requires the use of milder oxidizing agents that are selective for the transformation of primary alcohols to aldehydes without significant over-oxidation. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for such transformations in a laboratory setting. Oxidizing agents like chromium trioxide are also capable of effecting this conversion.
The general reaction is as follows: C₇H₁₆O (this compound) + [O] → C₇H₁₄O (2,3-dimethylpentanal) + H₂O
For the complete oxidation of this compound to 2,3-dimethylpentanoic acid, stronger oxidizing agents are necessary. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under harsh conditions (e.g., in the presence of sulfuric acid, known as the Jones oxidation). In these reactions, the initially formed aldehyde, 2,3-dimethylpentanal, is further oxidized in situ to the carboxylic acid.
C₇H₁₆O (this compound) + [O] → C₇H₁₄O (2,3-dimethylpentanal) + H₂O
C₇H₁₄O (2,3-dimethylpentanal) + [O] → C₇H₁₄O₂ (2,3-dimethylpentanoic acid)
Table 1: Oxidation Products of this compound
| Starting Material | Product | Reagent Type |
|---|---|---|
| This compound | 2,3-Dimethylpentanal | Mild Oxidizing Agent |
| This compound | 2,3-Dimethylpentanoic acid | Strong Oxidizing Agent |
The mechanism of alcohol oxidation generally involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which the hydroxyl group is attached. The specific pathway depends on the oxidant used.
For chromium-based oxidants, the reaction often begins with the formation of a chromate (B82759) ester from the alcohol and the chromium reagent. In the subsequent step, a base (which can be water or another alcohol molecule) removes the proton from the alcohol-bearing carbon, leading to the collapse of the ester, elimination of the reduced chromium species, and formation of the carbonyl group (aldehyde). The reactivity of the alcohol's hydroxyl group is central to these transformations.
Reduction Reactions
The hydroxyl group of this compound can also be removed through reduction reactions, typically resulting in the formation of the corresponding alkane.
The direct reduction of this compound to 2,3-dimethylpentane (B165511) is a challenging transformation that requires harsh reducing conditions. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) can be used, although this reagent is more commonly employed for reducing polar double bonds (like carbonyls) rather than single C-O bonds in alcohols. A more common two-step laboratory procedure involves first converting the alcohol into a better leaving group, such as a tosylate or a halide, and then reducing this intermediate with a reagent like LiAlH₄.
Alternatively, catalytic deoxygenation methods can be employed. This can involve processes like hydrosilylation-deoxygenation catalyzed by specific Lewis acids under mild conditions. organic-chemistry.org Another approach is the Barton-McCombie deoxygenation, which involves converting the alcohol to a xanthate ester followed by a radical-initiated reduction.
Beyond complete reduction to an alkane, reductive functionalization involves replacing the hydroxyl group with other atoms or groups via a reductive process. A primary example is the conversion of the alcohol to an alkyl halide. While this is formally a substitution reaction, the reagents used, such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), facilitate the replacement of the -OH group with a halogen. The resulting alkyl halide is a versatile intermediate that can undergo further reductive reactions or be used in various coupling reactions.
The reaction of alcohols with alkali metals and strong reducing agents can also generate flammable and/or toxic gases. nih.govchemicalbook.comnoaa.gov
Table 2: Summary of Reaction Products
| Reactant | Reaction Type | Product(s) |
|---|---|---|
| This compound | Partial Oxidation | 2,3-Dimethylpentanal |
| This compound | Complete Oxidation | 2,3-Dimethylpentanoic acid |
| This compound | Reduction/Deoxygenation | 2,3-Dimethylpentane |
Substitution Reactions
Substitution reactions of this compound involve the replacement of the hydroxyl (-OH) group with another functional group. The nature of the reagent and reaction conditions determines the operative mechanism and the resulting product.
Halogenation (e.g., to 2,3-dimethyl-1-chloropentane)
The conversion of this compound to its corresponding alkyl halide, 2,3-dimethyl-1-chloropentane, can be effectively achieved using specific halogenating agents that are suitable for primary alcohols and minimize side reactions. A common and effective method involves the use of thionyl chloride (SOCl₂) in the presence of a base like pyridine. youtube.comyoutube.com
The reaction proceeds by converting the poor leaving group (hydroxyl) into a much better leaving group. The alcohol's oxygen attacks the sulfur atom of thionyl chloride, and after a proton transfer facilitated by pyridine, a chlorosulfite intermediate is formed. youtube.com The chloride ion, which was displaced in the initial step or is present from the thionyl chloride, then acts as a nucleophile. youtube.comyoutube.com It attacks the primary carbon in an Sₙ2 fashion, leading to the formation of 2,3-dimethyl-1-chloropentane and the release of sulfur dioxide gas and hydrochloric acid (which is neutralized by pyridine). libretexts.org The use of thionyl chloride is advantageous as it often proceeds without carbocation rearrangement, which can be a significant issue with other methods involving primary alcohols that can rearrange. youtube.com
Table 1: Halogenation of this compound
| Reactant | Reagent | Product | Reaction Conditions |
|---|---|---|---|
| This compound | Thionyl chloride (SOCl₂) | 2,3-Dimethyl-1-chloropentane | Presence of a base like pyridine |
Nucleophilic Substitution Mechanisms (Sₙ1/Sₙ2 Considerations)
For this compound, a primary alcohol, the dominant nucleophilic substitution mechanism is the Sₙ2 (bimolecular nucleophilic substitution) pathway. masterorganicchemistry.com The Sₙ2 reaction involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This mechanism is favored for primary substrates due to the relatively unhindered access for the nucleophile to the reaction center. libretexts.org
However, this compound possesses significant branching at the β-carbon (the carbon adjacent to the one bearing the hydroxyl group). This "β-branching" introduces steric hindrance, which can slow down the rate of an Sₙ2 reaction. stackexchange.comchegg.com The bulky methyl and ethyl groups near the reaction site impede the backside attack of the nucleophile. libretexts.orgstackexchange.com
Despite this, the Sₙ1 (unimolecular nucleophilic substitution) mechanism is highly unlikely. The Sₙ1 pathway proceeds through a carbocation intermediate. masterorganicchemistry.com For this compound, this would require the formation of a highly unstable primary carbocation, which is energetically unfavorable. byjus.com Therefore, even with the steric hindrance from β-branching, the Sₙ2 pathway remains the more viable option for nucleophilic substitution on this alcohol. masterorganicchemistry.com
Table 2: Mechanistic Considerations for Nucleophilic Substitution
| Mechanism | Applicability to this compound | Rationale |
|---|---|---|
| Sₙ2 | Favored | Primary alcohol structure allows for backside attack, although the rate is slowed by β-branching which causes steric hindrance. masterorganicchemistry.comlibretexts.orgstackexchange.com |
| Sₙ1 | Disfavored | Would require the formation of a highly unstable primary carbocation intermediate. masterorganicchemistry.combyjus.com |
Dehydration Reactions and Alkene Formation
The elimination of a water molecule from an alcohol, known as dehydration, is a common method for synthesizing alkenes. For this compound, this reaction is typically carried out under acidic conditions and is subject to mechanistic rules that dictate the product distribution.
Formation of 2,3-Dimethyl-1-pentene and Isomers
The dehydration of this compound leads to the formation of a mixture of isomeric alkenes. brainly.com The reaction is initiated by the protonation of the alcohol's hydroxyl group by a strong acid catalyst, such as sulfuric acid (H₂SO₄), followed by the loss of water to form a carbocation. youtube.comyoutube.com
A critical feature of this reaction is that the initially formed primary carbocation is unstable and will undergo a rapid rearrangement to a more stable carbocation. youtube.comlibretexts.org Specifically, a hydride shift occurs where a hydrogen atom from the adjacent tertiary carbon migrates with its pair of electrons to the primary carbocation center. This rearrangement results in the formation of a much more stable tertiary carbocation. libretexts.orgstackexchange.com
Elimination of a proton from this rearranged tertiary carbocation can then occur from different adjacent carbons, leading to a mixture of alkene isomers. The primary products formed are 2,3-dimethyl-2-pentene (B84793) and 2,3-dimethyl-1-pentene. youtube.com
Acid-Catalyzed Dehydration Mechanisms (E1/E2 Considerations)
The acid-catalyzed dehydration of this compound proceeds through a mechanism that has characteristics of an E1 (unimolecular elimination) reaction. periodicchemistry.com While primary alcohols typically favor an E2 mechanism to avoid the formation of an unstable primary carbocation, the potential for rearrangement to a stable tertiary carbocation in this specific case allows for an E1-like pathway. byjus.comyoutube.com
The mechanism unfolds in several steps:
Protonation of the hydroxyl group : The acid catalyst protonates the -OH group, converting it into a good leaving group (H₂O). youtube.comyoutube.com
Formation of a primary carbocation : The water molecule departs, leaving behind a transient and highly unstable primary carbocation.
Carbocation rearrangement : A 1,2-hydride shift occurs, where a hydride ion from the adjacent carbon (C2) migrates to the primary carbocation center (C1), resulting in the formation of a more stable tertiary carbocation at C2. libretexts.orgstackexchange.com
Deprotonation to form the alkene : A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the carbocation, forming a double bond. youtube.com This final step leads to the mixture of alkene products.
Regioselectivity and Zaitsev's Rule in Dehydration
The distribution of alkene isomers in the dehydration of this compound is governed by the principle of regioselectivity, specifically Zaitsev's rule. youtube.commasterorganicchemistry.com Zaitsev's rule states that in an elimination reaction, the major product will be the more substituted (and therefore more stable) alkene. youtube.commasterorganicchemistry.com
Following the rearrangement to the tertiary carbocation, there are two possible protons that can be eliminated to form a double bond. Removal of a proton from the adjacent secondary carbon results in the formation of 2,3-dimethyl-2-pentene, a tetrasubstituted alkene. Removal of a proton from one of the adjacent methyl groups leads to the formation of 2,3-dimethyl-1-pentene, a disubstituted alkene.
According to Zaitsev's rule, the major product of the dehydration of this compound will be the more stable, tetrasubstituted alkene, 2,3-dimethyl-2-pentene . youtube.combrainly.com The less substituted isomer, 2,3-dimethyl-1-pentene , will be formed as a minor product.
Table 3: Products of Dehydration of this compound
| Product | Alkene Substitution | Stability | Predicted Yield | Governing Principle |
|---|---|---|---|---|
| 2,3-Dimethyl-2-pentene | Tetrasubstituted | More stable | Major Product | Zaitsev's Rule youtube.combrainly.com |
| 2,3-Dimethyl-1-pentene | Disubstituted | Less stable | Minor Product | Zaitsev's Rule youtube.commasterorganicchemistry.com |
Esterification and Etherification Reactions
The reactivity of this compound is characteristic of a primary alcohol, with its hydroxyl (-OH) group being the center of its chemical transformations. This functional group readily participates in both esterification and etherification reactions, forming key industrial and laboratory compounds.
Esterification
Esterification is a fundamental condensation reaction in organic chemistry where an alcohol reacts with a carboxylic acid or a reactive derivative to form an ester and water. noaa.govyoutube.com For this compound, this reaction typically requires an acid catalyst, such as sulfuric acid, to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol's hydroxyl group. sydney.edu.au
The general reaction is as follows:
CH₃CH₂CH(CH₃)CH(CH₃)CH₂OH + R-COOH ⇌ CH₃CH₂CH(CH₃)CH(CH₃)CH₂OC(O)R + H₂O (this compound + Carboxylic Acid ⇌ 2,3-Dimethylpentyl Ester + Water)
Alternatively, more reactive carboxylic acid derivatives like acid anhydrides can be used, often leading to a more rapid and complete conversion to the ester product. sydney.edu.au For instance, the reaction with acetic anhydride (B1165640) would yield 2,3-dimethylpentyl acetate (B1210297). sydney.edu.au The reaction is driven to completion by removing one of the products, typically water, as it forms.
| Reactant 1 | Reactant 2 | Catalyst | Product | Byproduct |
| This compound | Carboxylic Acid (R-COOH) | Acid (e.g., H₂SO₄) | 2,3-Dimethylpentyl ester | Water |
| This compound | Acid Anhydride (RCO)₂O | Acid (e.g., H₂SO₄) | 2,3-Dimethylpentyl ester | Carboxylic Acid |
Etherification
Etherification involves the formation of an ether linkage (R-O-R'). While the self-condensation of alcohols to form ethers requires harsh conditions, catalytic routes provide more efficient pathways. Research on analogous C6 alcohols, such as 2-methylpentanol, provides significant insight into the potential etherification mechanisms for this compound. researchgate.netou.eduresearchgate.net
A highly effective method is the reductive etherification or cross-etherification between an alcohol and an aldehyde, often carried out over a supported metal catalyst. researchgate.netou.edu Studies have shown that feeding a 1:1 molar ratio of 2-methylpentanol and 2-methylpentanal (B94375) over a Palladium-on-silica (Pd/SiO₂) catalyst at 125°C can produce the corresponding di(2-methylpentyl) ether with high yield and selectivity. researchgate.netou.eduresearchgate.net
The proposed mechanism involves the simultaneous adsorption of the alcohol as a surface alkoxide species and the aldehyde onto the palladium catalyst. researchgate.net This co-adsorption facilitates the reaction, which is significantly faster than etherification pathways that rely on the inter-conversion of the alcohol or aldehyde alone. researchgate.netresearchgate.net The efficiency of this reaction is sensitive to catalyst properties, including the metal loading and particle morphology. researchgate.netou.eduresearchgate.net
| Catalyst | Reactants (Analogous) | Conditions | Product | Yield / Selectivity |
| Pd/SiO₂ | 2-Methylpentanol & 2-Methylpentanal (1:1 molar ratio) | 125°C, H₂ carrier gas | Di(2-methylpentyl) ether | 79% Yield, 90% Selectivity researchgate.netou.edu |
| Pd/SiO₂ | n-Butanol & 2-Methylpentanal | 125°C, H₂ carrier gas | n-Butyl-2-methylpentyl ether | High reaction rate researchgate.netou.edu |
Polymerization Initiation Mechanisms
The hydroxyl group of this compound enables it to function as an initiator in specific types of chain-growth polymerization, most notably in ring-opening polymerization (ROP). noaa.govnih.gov In this role, the alcohol becomes the starting point for the polymer chain, allowing for control over the final polymer's molecular weight and structure. nih.gov
Ring-Opening Polymerization (ROP)
Ring-opening polymerization is a critical method for producing biodegradable polyesters from cyclic monomers like lactides, caprolactone, and other lactones. csbsju.edu this compound can serve as an effective initiator for these reactions, typically in the presence of a catalyst. csbsju.edu
The initiation mechanism proceeds via a nucleophilic attack from the alcohol's hydroxyl group on the carbonyl carbon of the cyclic monomer. This reaction is generally facilitated by a catalyst, such as tin(II) octoate (Sn(Oct)₂) or various zinc and aluminum compounds, which coordinates to the monomer and activates it for attack. nih.govcsbsju.edu
The process can be summarized in the following steps:
Catalyst Activation : The catalyst (e.g., Sn(Oct)₂) activates the cyclic monomer (e.g., lactide), making its carbonyl carbon more electrophilic.
Nucleophilic Attack : The hydroxyl oxygen of this compound attacks the activated carbonyl carbon.
Ring Opening : The cyclic monomer's ester bond cleaves, and the ring opens. This creates a linear monomer unit with a new hydroxyl terminus. The original this compound molecule is now covalently bonded to one end of the monomer, forming the initial segment of the polymer chain.
Propagation : The new hydroxyl group at the end of the growing chain can then attack another activated monomer, continuing the polymerization process until the monomers are consumed.
This "living" polymerization characteristic allows the final molecular weight of the polymer to be controlled by the initial molar ratio of the monomer to the initiator (this compound). nih.gov The alcohol remnant effectively becomes the alpha-end group of the resulting polyester (B1180765) chain.
Beyond ROP, alcohols like this compound can also initiate the polymerization of other monomers such as epoxides and isocyanates through similar nucleophilic addition mechanisms. noaa.govnih.gov
| Polymerization Type | Monomer Example | Typical Catalysts | Role of this compound |
| Ring-Opening Polymerization (ROP) | Lactide, ε-Caprolactone | Tin(II) Octoate (Sn(Oct)₂), Zinc compounds csbsju.edu | Nucleophilic initiator; attacks monomer to start chain growth csbsju.edu |
| Epoxide Polymerization | Epoxides (e.g., Propylene Oxide) | Acid or Base Catalysts | Ring-opening initiator |
| Polyurethane Formation | Isocyanates (with Diols) | Organometallic compounds | Reacts with isocyanate groups to form urethane (B1682113) linkages |
Advanced Spectroscopic Characterization in 2,3 Dimethyl 1 Pentanol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful, non-destructive tool for analyzing the structure of organic molecules in solution. researchgate.net It provides detailed information regarding the chemical environment, connectivity, and stereochemistry of atoms within a molecule. researchgate.net
Structural Elucidation and Isomer Differentiation
The molecular structure of 2,3-Dimethyl-1-pentanol (C7H16O) can be definitively confirmed using NMR spectroscopy, which also allows for its clear differentiation from its various structural isomers. nih.govstackexchange.com Each isomer possesses a unique arrangement of atoms, resulting in a distinct NMR spectrum that acts as a molecular fingerprint.
For instance, this compound can be distinguished from an isomer like 3,3-Dimethyl-2-pentanol. The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the primary alcohol (-CH2OH), the two different methyl groups attached to chiral centers, and the ethyl group. In contrast, 3,3-Dimethyl-2-pentanol would feature signals corresponding to a secondary alcohol (-CH(OH)-) and two equivalent methyl groups attached to the same carbon, leading to a different number of signals and splitting patterns. chemicalbook.com The presence of local symmetry or lack thereof in isomers leads to different numbers of chemically equivalent nuclei, which is directly observable in the NMR spectrum. stackexchange.com
¹H NMR and ¹³C NMR for Complex Structure Determination
Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are employed to determine the complex structure of this compound. The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, allow for a complete assignment of all protons and carbons in the molecule.
The ¹H NMR spectrum provides detailed information about the electronic environment of each proton and its neighboring protons. chemicalbook.com The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their functional groups. nih.gov
Interactive Table 1: ¹H NMR Spectral Data for this compound This table displays the assigned chemical shifts for the protons in this compound.
| Assignment | Shift (ppm) |
| A | 3.593 |
| B | 3.515 |
| C | 3.404 |
| D | 3.386 |
| E | 3.11 |
| F | 1.669 |
| G | 1.577 |
| J | 1.500 |
| K | 1.40 |
| L | 1.346 |
| M | 1.20 |
| N | 1.091 |
| P | 0.889 |
| M | 0.886 |
| R | 0.881 |
| S | 0.872 |
| T | 0.795 |
| U | 0.772 |
| Note: Data sourced from ChemicalBook for a 399.65 MHz instrument in CDCl₃. The multiple close signals suggest the presence of diastereomers or complex coupling. chemicalbook.com |
Interactive Table 2: ¹³C NMR Spectral Data for this compound This table shows the chemical shifts for the carbon atoms in this compound.
| Carbon Atom | Chemical Shift (ppm) |
| C1 (-CH₂OH) | ~65-68 |
| C2 (-CH(CH₃)-) | ~40-43 |
| C3 (-CH(CH₃)-) | ~35-38 |
| C4 (-CH₂CH₃) | ~25-28 |
| C5 (-CH₂C H₃) | ~11-14 |
| C2-Methyl (-CH(CH₃)-) | ~14-17 |
| C3-Methyl (-CH(CH₃)-) | ~14-17 |
| Note: Typical chemical shift ranges for aliphatic alcohols. Specific high-resolution data for this compound is available in spectral databases. nih.gov |
For unambiguous assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), which shows H-H correlations, and HSQC (Heteronuclear Single Quantum Coherence), which correlates directly bonded carbons and protons, are utilized. researchgate.net
Quantitative NMR (qNMR) Applications
Quantitative NMR (qNMR) is a specialized application that allows for the highly accurate and reproducible determination of the concentration or purity of a substance. nih.gov Unlike chromatographic methods, qNMR can be a primary ratio method that does not always require an identical reference standard of the analyte. eppltd.com
The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. nih.gov This allows for two main types of quantification:
Relative Quantification : This involves comparing the integrals of signals from different compounds within a mixture to determine their molar ratios, such as in the analysis of isomeric mixtures. ox.ac.uk
Absolute Quantification : This is achieved by adding a known amount of a certified internal standard to the sample. The concentration of the analyte (this compound) can be calculated by comparing the integral of one of its signals to the integral of a signal from the internal standard. eppltd.comox.ac.uk
For accurate qNMR results, experimental parameters must be carefully optimized, including ensuring a good signal-to-noise ratio (S/N > 250:1 for <1% error) and setting the relaxation delay to at least seven times the longest spin-lattice relaxation time (T₁) of the signals being quantified. ox.ac.ukfrontiersin.org
Studies on Molecular Association and Hydrogen Bonding via NMR
NMR spectroscopy is a valuable tool for investigating intermolecular interactions, such as hydrogen bonding, which is a defining characteristic of alcohols like this compound. researchgate.net The proton of the hydroxyl group (-OH) is directly involved in hydrogen bonding, and its chemical shift in the ¹H NMR spectrum is highly sensitive to its chemical environment.
In dilute, non-polar solvents, this compound exists primarily as monomers, and the hydroxyl proton signal appears at a relatively high field (lower ppm value). As the concentration increases, intermolecular hydrogen bonding leads to the formation of dimers, trimers, and larger aggregates. This association deshields the hydroxyl proton, causing its signal to shift to a lower field (higher ppm value). The position and shape of the -OH peak can therefore provide qualitative and quantitative information about the extent of molecular association and the strength of hydrogen bonds.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation patterns.
Electron Ionization Mass Spectrometry for Molecular Fragmentation Analysis
Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). This process forms a high-energy molecular ion (M⁺•) that is prone to fragmentation. youtube.com The fragmentation pattern is reproducible and characteristic of the molecule's structure.
For this compound (molecular weight: 116.20 g/mol ), the molecular ion peak at m/z 116 may be observed, though it is often weak or absent for primary alcohols due to rapid fragmentation. nist.govstackexchange.com The fragmentation of the molecular ion occurs through predictable pathways, primarily involving the cleavage of C-C bonds adjacent to the oxygen atom (α-cleavage) and the loss of neutral molecules like water. stackexchange.comvaia.com
Interactive Table 3: Predicted Key Fragments in the EI-MS of this compound This table outlines the likely fragmentation pathways and the resulting m/z values.
| m/z Value | Lost Fragment | Proposed Fragment Structure | Fragmentation Pathway |
| 101 | •CH₃ | [M - CH₃]⁺ | Loss of a methyl radical |
| 98 | H₂O | [M - H₂O]⁺• | Dehydration |
| 87 | •C₂H₅ | [M - C₂H₅]⁺ | Loss of an ethyl radical (cleavage at C3-C4) |
| 73 | •C₃H₇ | [M - C₃H₇]⁺ | Loss of a propyl radical |
| 57 | •CH(CH₃)CH₂OH | [C₄H₉]⁺ | Cleavage at C2-C3 |
| 43 | •C(CH₃)CH₂CH₂CH₃ | [C₃H₇]⁺ | Propyl cation |
| 31 | •C₆H₁₃ | [CH₂OH]⁺ | α-cleavage at C1-C2 |
| Note: The relative abundance of these fragments helps in confirming the branching and overall structure of the alcohol. nist.govstackexchange.com |
Analysis of this fragmentation pattern allows researchers to piece together the original structure, confirming the connectivity of the carbon skeleton and the position of the hydroxyl group. youtube.com
Hyphenated GC-MS for Mixture Analysis and Identification
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique for the separation and identification of components within a mixture. In the context of this compound, GC-MS plays a crucial role in its detection and structural confirmation. The gas chromatograph separates this compound from other compounds in a sample based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).
The resulting mass spectrum is a molecular fingerprint, displaying the mass-to-charge ratio (m/z) of the parent molecular ion and various fragment ions. For this compound (C7H16O, molecular weight: 116.20 g/mol ), the mass spectrum exhibits a characteristic fragmentation pattern that aids in its unambiguous identification. nist.govnist.gov The NIST Mass Spectrometry Data Center provides reference spectra for comparison, showing a top peak at an m/z of 43 and a second-highest peak at 56 for this compound. nih.gov
Table 1: Key Mass Spectrometry Data for this compound nih.gov
| Property | Value |
| Library | Main library |
| Total Peaks | 56 |
| m/z Top Peak | 43 |
| m/z 2nd Highest | 56 |
This data is based on the NIST library entry for this compound and represents the most prominent peaks in its electron ionization mass spectrum.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the molecular structure and bonding within this compound. These methods are complementary, as the selection rules for vibrational transitions differ. spectroscopyonline.com
The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrational modes of its functional groups. The most prominent feature in the IR spectrum is the broad absorption band in the region of 3330 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. researchgate.net This broadening is a direct consequence of hydrogen bonding. researchgate.net
Other key vibrational frequencies include the C-H stretching vibrations of the methyl (-CH3) and methylene (B1212753) (-CH2-) groups, typically observed in the 2850-2960 cm⁻¹ region. researchgate.net Bending vibrations for these groups appear at lower frequencies. researchgate.net The C-O stretching vibration is also a key diagnostic peak.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Spectroscopic Technique |
| O-H Stretch (H-bonded) | ~3330 | IR |
| C-H Stretch (alkane) | 2850-2960 | IR, Raman |
| C-H Bend | ~1376-1462 | IR, Raman |
| C-O Stretch | Not specified in search results | IR, Raman |
Note: Specific peak positions can vary based on the physical state of the sample and intermolecular interactions.
Both IR and Raman spectroscopy are sensitive to the molecular environment and are therefore powerful tools for studying intermolecular interactions, particularly hydrogen bonding in alcohols like this compound. researchgate.net In the condensed phase, alcohol molecules associate through hydrogen bonds, forming a mixture of cyclic and chain-like structures. researchgate.net
The position and shape of the O-H stretching band are directly influenced by the strength and nature of these hydrogen bonds. researchgate.net Changes in concentration, temperature, or solvent can lead to shifts in this band, providing information on the extent and dynamics of molecular aggregation. researchgate.net While detailed studies specifically on the aggregation of this compound using these techniques were not found in the provided search results, the principles derived from studies of similar alcohols, such as heptanol (B41253) isomers, are applicable. researchgate.net The branching and steric hindrance in this compound would be expected to influence its aggregation behavior compared to linear alcohols. researchgate.net
Computational Chemistry and Theoretical Studies of 2,3 Dimethyl 1 Pentanol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules like 2,3-dimethyl-1-pentanol. By approximating the complex many-electron problem to one involving the electron density, DFT offers a balance between computational cost and accuracy.
Geometry Optimization and Conformational Analysis
The three-dimensional arrangement of atoms in this compound is not static. Due to the presence of multiple single bonds, the molecule can exist in various spatial arrangements known as conformations. Geometry optimization using DFT allows for the identification of the most stable conformers, which correspond to energy minima on the potential energy surface.
This process involves systematically altering the molecular geometry to find the arrangement with the lowest electronic energy. For this compound, with its chiral centers at C2 and C3, a number of stereoisomers are possible, each with its own set of conformers. The relative energies of these conformers determine their population at a given temperature. The presence of bulky methyl groups influences the preferred conformations, with steric hindrance playing a key role in dictating the most stable geometries.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are instrumental in predicting spectroscopic properties, which are crucial for the experimental identification and characterization of this compound.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. DFT can predict the ¹H and ¹³C NMR chemical shifts of this compound with a reasonable degree of accuracy. nih.gov These predictions are based on the calculated electron density around each nucleus, which determines the magnetic shielding experienced by the nucleus. Comparing theoretically predicted spectra with experimental data can confirm the proposed structure and assign specific signals to individual atoms within the molecule.
Vibrational Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies corresponding to the stretching and bending of bonds in this compound. These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, can be compared with experimental IR spectra to identify characteristic functional groups, such as the O-H and C-O stretching vibrations of the alcohol moiety. acs.org
Analysis of Molecular Electrostatic Potential Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactivity of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. For this compound, the MEP surface would highlight the electronegative region around the oxygen atom of the hydroxyl group, indicating its susceptibility to electrophilic attack. Conversely, regions of positive potential would indicate sites prone to nucleophilic attack. This analysis provides a qualitative prediction of how the molecule will interact with other reagents.
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions involving this compound.
Energy Barriers and Reaction Pathways
By mapping the potential energy surface, quantum chemical methods can trace the entire course of a chemical reaction, from reactants to products. This includes the identification of transition states, which are the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, a critical factor in determining the reaction rate. For instance, the oxidation of this compound to the corresponding aldehyde or carboxylic acid can be modeled to understand the feasibility of different reaction pathways and the role of various oxidizing agents.
Stereoselectivity Rationalization
Given the chiral nature of this compound, reactions involving this molecule can often lead to stereoisomeric products. Quantum chemical modeling can be employed to rationalize and predict the stereoselectivity of such reactions. By calculating the energies of the diastereomeric transition states leading to different stereochemical outcomes, it is possible to determine which pathway is energetically favored. This understanding is crucial for designing synthetic routes that yield a specific stereoisomer with high purity.
Interactive Data Tables
Below are interactive tables summarizing key computational data for this compound.
Table 1: Predicted Spectroscopic Data
| Property | Predicted Value |
| ¹H NMR Chemical Shift (ppm) | Specific shifts for each proton would be calculated |
| ¹³C NMR Chemical Shift (ppm) | Specific shifts for each carbon would be calculated |
| O-H Stretch (cm⁻¹) | ~3300-3400 |
| C-O Stretch (cm⁻¹) | ~1050-1150 |
Table 2: Calculated Thermodynamic Properties
| Property | Calculated Value |
| Enthalpy of Formation (kJ/mol) | Specific value would be calculated |
| Gibbs Free Energy of Formation (kJ/mol) | Specific value would be calculated |
| Heat Capacity (J/mol·K) | Specific value would be calculated |
Ab Initio and Composite Methodologies (e.g., CCSD(T), ONIOM)
For highly accurate predictions of molecular properties, researchers turn to high-level ab initio and composite computational methods. These methods, while computationally expensive, provide benchmark data against which less costly methods can be validated.
Coupled-cluster theory with single, double, and perturbative triple excitations, denoted as CCSD(T), is often referred to as the "gold standard" in quantum chemistry for its ability to provide highly accurate energies. nih.govnih.gov For a molecule like this compound, CCSD(T) calculations can be used to determine precise conformational energies, interaction energies in small clusters, and reaction barriers. nih.govnih.govacs.org For example, a study on smaller alcohols utilized CCSD(T) to compute the relative potential energies of various conformers and transition states between them, providing a detailed map of the molecule's flexibility. nih.govnih.gov Such an analysis for this compound would be valuable for understanding its structural preferences.
Given the computational cost of CCSD(T) for a molecule of this size, composite methods that approximate CCSD(T) results at a lower cost are often employed. nih.govnih.gov These methods combine calculations at different levels of theory and with different basis sets to extrapolate to a high-accuracy result.
The "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) method is a hybrid approach particularly well-suited for studying large molecules or molecules in a solvent environment. acs.orgresearchgate.netresearchgate.net ONIOM partitions the system into layers, where the most chemically active part (e.g., the hydroxyl group and its immediate vicinity in this compound) is treated with a high-level quantum mechanical method, while the less critical parts (e.g., the rest of the alkyl chain or the bulk solvent) are treated with a lower-level or molecular mechanics method. acs.orgresearchgate.netresearchgate.net This approach allows for the study of phenomena like solvation effects on reaction mechanisms or spectroscopic properties with a manageable computational cost. For instance, an ONIOM study could model the interaction of this compound with a solvent by treating the solute and the first solvation shell with a quantum mechanical method and the rest of the solvent with a simpler model. acs.orgresearchgate.netresearchgate.net
Table 3: Hierarchy of Computational Methods for Studying this compound
| Method | Typical Application | Level of Accuracy | Relative Computational Cost |
| Molecular Mechanics (MM) | Large-scale simulations of aggregates and solvation | Low | Very Low |
| Density Functional Theory (DFT) | Geometries, frequencies, reaction pathways | Medium to High | Medium |
| Møller-Plesset Perturbation Theory (MP2) | Interaction energies, electron correlation | High | High |
| Coupled-Cluster (CCSD(T)) | Benchmark energies, high-accuracy thermochemistry | Very High | Very High |
| ONIOM (QM:MM) | Solvation effects, enzymatic reactions | High (for active site) | Medium-High |
Applications in Advanced Organic Synthesis Research
2,3-Dimethyl-1-pentanol as a Chiral Building Blocknist.gov
The presence of chirality in this compound, with defined stereoisomers such as the (3S)-(-) enantiomer, makes it a valuable starting material for the synthesis of enantiomerically pure compounds. nist.gov Chiral building blocks are fundamental in medicinal chemistry and materials science, where the specific three-dimensional arrangement of atoms is crucial for biological activity or material properties.
In the synthesis of complex natural products and pharmaceuticals, the introduction of stereocenters is a critical challenge. Chiral auxiliaries, which are enantiomerically pure compounds temporarily incorporated into a synthetic route, can control the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.comresearchgate.net A chiral alcohol like this compound can be attached to a prochiral substrate, forming an ester or ether. The inherent chirality of the alcohol can then direct the approach of reagents to one face of the molecule over the other, leading to the formation of one stereoisomer in excess. After the desired transformation, the chiral auxiliary can be cleaved and potentially recovered. While the direct application of this compound in published complex molecule syntheses is not extensively documented, its structure is analogous to other chiral alcohols used for this purpose.
Stereospecific reactions are those in which different stereoisomers of the starting material react to give different stereoisomers of the product. The chiral centers in this compound can influence the stereochemical course of reactions at the hydroxyl group or adjacent carbons. For instance, enzymatic resolutions using lipases can selectively acylate one enantiomer of a racemic mixture of the alcohol, allowing for the separation of the enantiomers. This is a common strategy for obtaining enantiomerically pure chiral alcohols, which are then used in further stereospecific transformations.
Use as a Chemical Intermediate in Multistep Synthesisbenchchem.com
Beyond its chiral properties, this compound is a versatile intermediate for the synthesis of a range of other organic compounds. Its primary hydroxyl group is readily converted into other functional groups, making it a useful stepping stone in longer synthetic sequences. noaa.govnih.gov
The reaction of this compound with carboxylic acids or their derivatives leads to the formation of esters, which are common motifs in fragrances, plasticizers, and biologically active molecules. noaa.gov Similarly, it can be converted into ethers, which are widely used as solvents and intermediates.
Esterification: The formation of esters from this compound can be achieved through several methods, most commonly the Fischer esterification with a carboxylic acid under acidic catalysis. The existence of esters such as 2,3-dimethylpentyl acetate (B1210297) and 2,3-dimethylpentyl propanoate is confirmed in chemical databases. nih.govnih.gov
Table 1: Representative Esterification of this compound
| Reaction | Reactant | Reagents | Product |
|---|---|---|---|
| Fischer Esterification | Acetic Acid | H₂SO₄ (catalyst), Heat | 2,3-Dimethylpentyl acetate |
| Acylation | Acetyl Chloride | Pyridine (base) | 2,3-Dimethylpentyl acetate |
Ether Synthesis: The Williamson ether synthesis provides a general method for preparing unsymmetrical ethers by reacting an alkoxide with a primary alkyl halide. byjus.comwikipedia.orgmasterorganicchemistry.com To synthesize an ether from this compound, the alcohol is first deprotonated with a strong base like sodium hydride to form the corresponding alkoxide. This nucleophile can then displace a halide from an alkyl halide in an SN2 reaction. organic-synthesis.com
Table 2: Representative Williamson Ether Synthesis
| Step | Reactants | Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Alkoxide Formation | This compound | Sodium Hydride (NaH) in THF | Sodium 2,3-dimethylpentan-1-oxide |
| 2. Nucleophilic Substitution | Sodium 2,3-dimethylpentan-1-oxide + Ethyl Iodide | THF (solvent) | 1-Ethoxy-2,3-dimethylpentane |
Preparation of Unsaturated Compounds (e.g., 2,3-dimethyl-1-pentene)
The dehydration of alcohols is a fundamental method for the synthesis of alkenes. The acid-catalyzed dehydration of this compound would proceed via an E1 or E2 mechanism to yield unsaturated compounds. brainly.comchegg.com The treatment of the alcohol with a strong acid, such as sulfuric acid or phosphoric acid, followed by heating, would lead to the elimination of a water molecule and the formation of a carbon-carbon double bond. brainly.com Depending on the reaction conditions, a mixture of alkene isomers, including 2,3-dimethyl-1-pentene, could be formed.
Table 3: Dehydration of this compound
| Reaction | Reagents | Conditions | Major Product |
|---|---|---|---|
| Acid-Catalyzed Dehydration | Concentrated H₂SO₄ or H₃PO₄ | Heat | 2,3-Dimethyl-1-pentene (and other isomers) |
Role as a Solvent in Specific Reaction Systemsbenchchem.com
In addition to its role as a reactant, this compound can be employed as a solvent in certain organic reactions. Its branched alkyl structure lends it a non-polar character, making it suitable for dissolving a wide range of non-polar and moderately polar organic compounds. Its hydroxyl group allows it to engage in hydrogen bonding, which can influence reaction pathways and solubility. While not as common as other industrial solvents, its specific properties, such as its boiling point (approximately 155-156 °C) and its ability to act as a proton source, could be advantageous in specific applications, such as in certain polymerization or organometallic reactions where a higher boiling point protic solvent is required. noaa.gov
Advanced Analytical Techniques for 2,3 Dimethyl 1 Pentanol Research
Chromatographic Methods
Chromatography is the foundational analytical technique for separating 2,3-Dimethyl-1-pentanol from complex sample matrices. Both gas and liquid chromatography are employed, each offering distinct advantages for the analysis of this branched-chain alcohol.
Gas Chromatography (GC) with Various Detectors (FID, MS)
Due to its volatile nature, gas chromatography (GC) is the most common and effective method for the analysis of this compound. oup.comscispace.com The choice of detector is tailored to the specific analytical objective, with Flame Ionization Detectors (FID) and Mass Spectrometers (MS) being the most prevalent.
For quantitative analysis, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used method. researchgate.netmdpi.comrjlm.romdpi.com Method development focuses on optimizing the separation of this compound from other components in the sample. This involves the careful selection of a capillary column, typically with a specific stationary phase, and the optimization of the oven temperature program, carrier gas flow rate, and injector and detector temperatures. mdpi.commdpi.com To ensure accuracy and precision, an internal standard is often used in quantitative GC-FID methods. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is also essential for both quantitative and, crucially, qualitative analysis. oup.comscispace.com It confirms the identity of this compound by providing its unique mass spectrum, which serves as a chemical fingerprint. oup.comscispace.com This is particularly important in complex mixtures where isomers or other structurally similar compounds may be present. oup.comscispace.com
A typical GC method for the analysis of volatile compounds, including alcohols like this compound, is detailed in the interactive table below.
Table 1: Typical GC Parameters for Volatile Compound Analysis
| Parameter | Specification |
|---|---|
| Column | Capillary DB-624 (30 m x 0.32 mm, 1.80 µm) |
| Carrier Gas | Nitrogen (1 mL/min) |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Oven Program | Initial temp 40°C (hold 5 min), ramp 10°C/min to 150°C, then 25°C/min to 200°C (hold 2 min) |
This table represents a common set of parameters and can be adapted based on specific analytical needs. mdpi.com
Headspace Gas Chromatography (HS-GC) is a powerful technique for the analysis of volatile compounds in liquid or solid samples. rjlm.romdpi.comnih.govnih.govcabidigitallibrary.org In this method, the sample is sealed in a vial and heated, allowing volatile components like this compound to partition into the gaseous phase (headspace) above the sample. nih.govcabidigitallibrary.org A portion of this gas is then automatically injected into the GC for analysis. nih.govcabidigitallibrary.org HS-GC minimizes sample preparation and prevents contamination of the GC system with non-volatile matrix components. rjlm.romdpi.comnih.gov It is frequently used in the analysis of food and beverage volatiles, where this compound has been identified. nih.govcabidigitallibrary.org The use of a sensitive detector, such as an FID or MS, is common in HS-GC analysis. rjlm.romdpi.comnih.gov
High-Performance Liquid Chromatography (HPLC)
While GC is dominant, High-Performance Liquid Chromatography (HPLC) provides essential capabilities for specific analyses of this compound, particularly for separating its stereoisomers.
This compound has two chiral centers, resulting in four possible stereoisomers. quora.com These different forms are enantiomers and diastereomers. In fields like asymmetric synthesis or flavor and fragrance analysis, distinguishing between these stereoisomers is critical. Chiral HPLC is the primary technique for separating and quantifying the enantiomers of a chiral compound. This is achieved by using a Chiral Stationary Phase (CSP), which interacts differently with each enantiomer, causing them to separate as they pass through the HPLC column. The separated enantiomers are then detected, and their relative peak areas are used to determine the enantiomeric excess (e.e.).
Integration of Analytical Platforms (Hyphenated Techniques)
To achieve the highest level of analytical detail, different analytical instruments are often combined, a practice known as using hyphenated techniques. mdpi.comacs.org For this compound, the combination of gas chromatography with mass spectrometry (GC-MS) is the most powerful and widely used hyphenated method. oup.comscispace.commdpi.comacs.org
Furthermore, comprehensive two-dimensional gas chromatography (GC×GC) offers a significant leap in separation power. mdpi.comacs.orgwiley.comnih.govwikipedia.orgusda.govacs.org In GC×GC, the effluent from a primary GC column is passed through a modulator and then onto a second, different type of GC column for an additional separation step. wikipedia.org This technique is especially useful for resolving the individual components of highly complex mixtures, such as those found in fuels, food aromas, and environmental samples where this compound might be a trace component. wiley.comnih.govusda.gov When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GC×GC-TOFMS provides an unparalleled ability to separate and identify a vast number of compounds in a single analysis. mdpi.comusda.gov
Biotransformation and Metabolic Pathway Research
2,3-Dimethyl-1-pentanol as a Model Compound for Alcohol Metabolism Studies
In the field of biological research, this compound is utilized as a model compound to investigate the intricacies of alcohol metabolism. Its specific molecular structure, featuring a hydroxyl group attached to a branched hydrocarbon chain, provides a valuable substrate for studying the metabolic fate of non-linear alcohols. The study of its interactions within metabolic pathways offers a window into how organisms process branched-chain alcohols, which can differ significantly from the metabolism of simple, straight-chain alcohols like ethanol.
The metabolism of alcohols is a fundamental biological process, primarily carried out by a series of enzymatic reactions. The primary enzymes involved in breaking down alcohols are alcohol dehydrogenase (ADH), aldehyde dehydrogenase (ALDH), cytochrome P450 (CYP2E1), and catalase. nih.gov By introducing this compound into a biological system, researchers can observe the activity of these enzymes and elucidate the specific steps involved in its breakdown. The compound can be oxidized to form 2,3-dimethylpentanal (B105951), and potentially further to 2,3-dimethylpentanoic acid. This conversion pathway is a key area of investigation in metabolic studies.
Insights into Branched-Chain Alcohol Processing in Biological Systems
The study of this compound provides crucial insights into the broader context of how biological systems handle branched-chain alcohols. The metabolism of these compounds is of interest due to their presence in various natural and synthetic products. The branched structure of this compound influences its interaction with metabolic enzymes.
Research on various alcohols has shown that branching in the carbon chain can affect the toxic and metabolic outcomes. oup.com For instance, studies comparing straight-chain primary alcohols with their branched isomers have revealed differences in their ability to cause cellular effects. oup.com The metabolism of branched-chain structures is connected to the broader pathways that process branched-chain molecules, such as branched-chain amino acids. nih.govwikipedia.org Enzymes involved in the catabolism of branched-chain amino acids, like the branched-chain α-keto acid dehydrogenase (BCKDH) complex, highlight the specialized enzymatic machinery that biological systems possess to handle such molecules. nih.govwikipedia.org
The processing of branched-chain alcohols is a key aspect of cellular metabolism, and understanding the pathways involved has implications for toxicology and biochemistry. The structural complexity of these alcohols compared to their linear counterparts necessitates specific enzymatic adaptations for efficient breakdown.
Enzymatic Activity and Pathways for Alcohol Conversion (e.g., Alcohol Dehydrogenase)
The conversion of this compound in biological systems is primarily mediated by oxidative enzymes. Alcohol dehydrogenase (ADH) is a key enzyme that catalyzes the initial step in the metabolism of many alcohols. nih.govnih.gov This enzyme converts alcohols into their corresponding aldehydes or ketones. noaa.govnih.gov In the case of this compound, a primary alcohol, ADH would oxidize it to 2,3-dimethylpentanal. This reaction involves the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), which is reduced to NADH. nih.govnih.gov
Following the initial oxidation, the resulting aldehyde, 2,3-dimethylpentanal, can be further metabolized. Aldehyde dehydrogenase (ALDH) is responsible for oxidizing aldehydes to carboxylic acids. nih.gov This two-step oxidation from a primary alcohol to a carboxylic acid is a common metabolic pathway.
Other enzyme systems can also contribute to alcohol metabolism. The microsomal ethanol-oxidizing system (MEOS), which includes the enzyme CYP2E1, becomes more significant at higher alcohol concentrations. nih.gov Catalase, located in peroxisomes, is another enzyme capable of oxidizing ethanol, although it is considered a minor pathway. nih.gov The efficiency of these enzymatic conversions can be influenced by the structure of the alcohol. Studies on a variety of alcohols have shown that the rates of elimination and the kinetic properties of ADH vary depending on the substrate. nih.gov
The table below summarizes the primary enzymes involved in alcohol metabolism and their roles in the conversion of a primary branched-chain alcohol like this compound.
| Enzyme | Location | Role in Metabolism | Potential Product from this compound |
| Alcohol Dehydrogenase (ADH) | Cytosol | Catalyzes the initial oxidation of the alcohol to an aldehyde. nih.govnih.gov | 2,3-Dimethylpentanal |
| Aldehyde Dehydrogenase (ALDH) | Mitochondria | Oxidizes the resulting aldehyde to a carboxylic acid. nih.gov | 2,3-Dimethylpentanoic acid |
| Cytochrome P450 (CYP2E1) | Microsomes | Contributes to alcohol oxidation, especially at higher concentrations. nih.gov | 2,3-Dimethylpentanal |
| Catalase | Peroxisomes | A minor pathway for alcohol oxidation in the presence of hydrogen peroxide. nih.gov | 2,3-Dimethylpentanal |
Derivatives and Analogues of 2,3 Dimethyl 1 Pentanol in Research
Synthesis and Characterization of Functionalized Derivatives
The synthesis of functionalized derivatives of 2,3-dimethyl-1-pentanol involves the modification of its hydroxyl group to introduce new chemical entities, thereby altering its physical and chemical properties. These derivatives are crucial for a variety of applications, from the creation of new materials to the development of pharmacologically active molecules.
One common derivatization is the formation of esters through reaction with carboxylic acids or their derivatives. guidechem.com For instance, the reaction of this compound with 3-nitrophthalic anhydride (B1165640) yields the corresponding 3-nitrophthalate ester, a solid derivative that can be used for characterization. acs.org Similarly, other esters can be synthesized to act as emollients in personal care products, where the branched nature of the alcohol can influence the melting point and texture of the final product. cosmeticsandtoiletries.com
Another class of derivatives includes ethers, which are formed by reacting the alcohol with alkyl halides or other suitable reagents. These reactions typically require a base to deprotonate the alcohol, forming an alkoxide intermediate that then reacts with the electrophile. The resulting ethers have different solubility and reactivity profiles compared to the parent alcohol.
Furthermore, the hydroxyl group of this compound can be replaced by other functional groups. For example, reaction with halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding alkyl halide, 2,3-dimethyl-1-chloropentane. These halogenated derivatives serve as versatile intermediates for further synthetic transformations, allowing for the introduction of a wide range of other functional groups.
The synthesis of amino-functionalized derivatives, such as 5-amino-2,2-dimethylpentanol, has also been reported. ontosight.aiscbt.com These amino alcohols are of interest in medicinal chemistry and materials science due to the presence of both a hydroxyl and an amino group, which can participate in various chemical reactions. ontosight.ai For example, they can be used as building blocks for the synthesis of polymers and as intermediates in the preparation of pharmaceutical compounds. ontosight.ai
The characterization of these derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry, to confirm their chemical structure and purity. Physical properties such as boiling point, melting point, and refractive index are also determined.
Research on Structurally Related Branched Alcohols (e.g., other Dimethylpentanols)
Research into structurally related branched alcohols, including other isomers of dimethylpentanol, provides a comparative framework for understanding the influence of methyl group positioning on the properties and reactivity of these compounds. The study of these analogues is crucial for applications where specific physical properties like boiling point, solubility, and viscosity are important.
Several isomers of dimethylpentanol have been synthesized and characterized. For example, 2,2-dimethyl-1-pentanol was synthesized and its physical constants were determined. tdl.org Its dehydration was also studied, revealing the formation of rearranged unsaturated products. tdl.org Another isomer, 2,4-dimethyl-1-pentanol, has been synthesized and its 3-nitrophthalate derivative was prepared for characterization. acs.org The synthesis and dehydration of 4,4-dimethyl-2-pentanol (B1594796) have also been a subject of investigation. acs.org
The table below presents a comparison of the reported physical properties of this compound and some of its structural isomers. This data highlights how the branching pattern affects these properties.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 10143-23-4 | C₇H₁₆O | 116.20 | 155-156 |
| 2,2-Dimethyl-1-pentanol | 2370-13-0 | C₇H₁₆O | 116.20 | 151-152 |
| 2,4-Dimethyl-1-pentanol | 108-81-6 | C₇H₁₆O | 116.20 | 160-162 |
| 3,4-Dimethyl-1-pentanol | 53338-05-9 | C₇H₁₆O | 116.20 | 165 |
| 4,4-Dimethyl-1-pentanol | 2370-14-1 | C₇H₁₆O | 116.20 | 163-164 |
| 4,4-Dimethyl-2-pentanol | 5495-71-6 | C₇H₁₆O | 116.20 | 145-146 |
The study of these branched alcohols extends to their reactivity. For instance, the oxidation of these primary alcohols can lead to the formation of the corresponding aldehydes or carboxylic acids, while secondary alcohols would yield ketones. guidechem.com These reactions are fundamental in organic synthesis.
Potential for Biomimetic Applications
Biomimetic chemistry seeks to mimic natural processes and structures to develop new technologies and materials. Branched alcohols and their derivatives have potential in this field due to their structural resemblance to certain natural molecules and their ability to participate in self-assembly and molecular recognition processes.
One area of interest is the use of branched-chain molecules in the development of biomimetic materials. nih.gov The specific architecture of branched alcohols can influence their packing and intermolecular interactions, which is a key aspect in mimicking the complex structures found in biological systems. For example, the properties of esters derived from branched alcohols are utilized in personal care products to mimic the feel and properties of natural lipids. cosmeticsandtoiletries.com
The hydroxyl group of branched alcohols is capable of forming hydrogen bonds, a fundamental interaction in biological systems that governs the structure of proteins and nucleic acids. This property can be exploited in the design of synthetic receptors and sensors that can selectively bind to specific molecules.
Furthermore, research into the catalytic oxidation of alcohols, inspired by biological enzyme systems, is an active area. researchgate.net Vanadium complexes, for example, have been studied for the aerobic oxidation of alcohols in a manner that mimics certain enzymatic pathways. researchgate.net Understanding the mechanism of these reactions with branched alcohols like this compound can contribute to the development of more efficient and selective green chemistry processes.
The development of biomimetic hydrogels for tissue engineering is another promising application. nih.gov While not directly using this compound, the principles of creating materials with specific mechanical and chemical properties by incorporating functional groups, such as hydroxyl groups from alcohols, are central to this field. nih.govnih.gov The branched structure of molecules can influence the cross-linking and properties of such hydrogels.
Finally, the study of how organisms metabolize branched-chain compounds provides insights that can be applied to biomimetic systems. For instance, understanding the enzymatic breakdown of branched-chain alcohols can inform the design of catalysts for bioremediation or the synthesis of fine chemicals.
Catalysis and Green Chemistry Aspects in 2,3 Dimethyl 1 Pentanol Synthesis and Reactions
Catalytic Hydrogenation Processes
Catalytic hydrogenation is a primary industrial method for the synthesis of 2,3-dimethyl-1-pentanol. This process typically involves the reduction of an aldehyde or an unsaturated aldehyde precursor, most notably 2,3-dimethylpentanal (B105951) or 2,3-dimethyl-2-pentenal. The choice of catalyst and reaction conditions is crucial for achieving high yield and selectivity.
The reaction involves the addition of hydrogen (H₂) across the carbonyl double bond (C=O) of the aldehyde, converting it to a primary alcohol. Heterogeneous catalysts are preferred in industrial settings due to their stability and ease of separation from the reaction product.
Key Research Findings: Commonly employed catalysts include palladium or nickel, often supported on a high-surface-area material like activated carbon. For instance, the hydrogenation of 2,3-dimethyl-2-pentenal can be effectively carried out using a palladium-on-carbon (Pd/C) catalyst. The process is typically conducted under moderate hydrogen pressure and temperature to ensure selective reduction of the aldehyde group while minimizing side reactions. A process for producing 2,3-dimethylpentanal, the direct precursor, involves the partial hydrogenation of alpha-sec-butyl-acrolein using a palladium catalyst. google.com This aldehyde can then be fully hydrogenated to yield this compound.
Table 1: Typical Reaction Conditions for Catalytic Hydrogenation
| Precursor | Catalyst | H₂ Pressure (atm) | Temperature (°C) | Product | Reference |
|---|---|---|---|---|---|
| 2,3-Dimethyl-2-pentenal | Palladium-on-Carbon (Pd/C) | 1–3 | 25–40 | This compound | |
| alpha-sec-Butyl-acrolein | Palladium (Pd) | Not specified | Not specified | 2,3-Dimethylpentanal | google.com |
| 2,3-Dimethylpentanal | Palladium (Pd) or Nickel (Ni) | High | High | This compound |
Acid-Catalyzed Reactions (e.g., Dehydration)
In the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and heat, this compound undergoes dehydration, an elimination reaction that forms alkenes and water. brainly.com As a primary alcohol, the initial reaction mechanism is complex, often involving carbocation rearrangements to yield more stable products. jove.com
Reaction Mechanism: The dehydration of primary alcohols under acidic conditions begins with the protonation of the hydroxyl group by the acid, forming an alkyloxonium ion, which is a good leaving group. jove.com For a primary alcohol like this compound, the direct loss of water would generate a highly unstable primary carbocation. Therefore, the reaction is more likely to proceed through a mechanism that avoids this high-energy intermediate.
A plausible pathway involves a carbocation rearrangement. After the departure of the water molecule, a 1,2-hydride shift from the adjacent carbon (C2) can occur, transforming the initial primary carbocation into a more stable tertiary carbocation at C2. chemistrysteps.com
Predicted Products: Once the tertiary carbocation is formed, a proton is eliminated from an adjacent carbon atom to form a double bond. According to Zaitsev's rule, the major product will be the most substituted (and therefore most stable) alkene. jove.com The possible alkene products from the rearranged tertiary carbocation are:
2,3-Dimethyl-2-pentene (B84793) (the major product, as it is tetrasubstituted)
2-Ethyl-3-methyl-1-butene (a disubstituted alkene)
3,4-Dimethyl-2-pentene (a trisubstituted alkene, formed via elimination from C4)
The reaction favors the formation of the most thermodynamically stable alkene, which is typically the most highly substituted one. jove.com
Table 2: Predicted Products of Acid-Catalyzed Dehydration of this compound
| Product Name | Structure Type | Substitution | Stability |
|---|---|---|---|
| 2,3-Dimethyl-2-pentene | Tetrasubstituted Alkene | Highest | Major Product |
| 3,4-Dimethyl-2-pentene | Trisubstituted Alkene | High | Minor Product |
| 2-Ethyl-3-methyl-1-butene | Disubstituted Alkene | Lower | Minor Product |
Enzymatic and Biocatalytic Approaches
Enzymatic and biocatalytic methods represent a green chemistry approach to producing alcohols like this compound. These processes utilize engineered microorganisms, such as Escherichia coli or yeast, to convert renewable feedstocks into target molecules under mild conditions. nih.govpnas.org While the direct biosynthesis of this compound is not extensively documented, established pathways for similar branched-chain alcohols provide a clear blueprint. nih.govnih.gov
Research Findings: The microbial production of branched-chain alcohols typically leverages the host organism's native amino acid biosynthesis pathways. pnas.orgosti.gov For instance, the pathways for leucine (B10760876) and isoleucine produce 2-keto acid intermediates which can be diverted towards alcohol production. nih.gov The key steps involve:
Keto-acid Elongation: Extending the carbon chain of a precursor. For example, the leucine biosynthesis pathway enzymes (LeuABCD) can be used to add a carbon atom to a keto-acid precursor. pnas.org
Decarboxylation: A broad-substrate-range 2-keto-acid decarboxylase (KDC), often sourced from organisms like Lactococcus lactis, removes a molecule of CO₂ from the keto acid to form an aldehyde. nih.gov
Reduction: An alcohol dehydrogenase (ADH) reduces the aldehyde to the final alcohol product. pnas.org
To produce a C7 alcohol like this compound, this pathway could theoretically be extended. By engineering the substrate specificity of the enzymes involved, particularly the 2-isopropylmalate synthase (LeuA), the natural metabolic network can be expanded to produce non-natural, longer-chain keto acids and their corresponding alcohols. pnas.org Research has demonstrated the production of various C5 to C8 alcohols, including 3-methyl-1-pentanol, using this non-natural metabolic engineering approach in E. coli. pnas.org This confirms the feasibility of using engineered microbes for the synthesis of complex branched-chain alcohols. researchgate.net
Sustainable Synthesis Methodologies
Sustainable synthesis of this compound focuses on using renewable feedstocks and environmentally benign processes, closely tying in with the biocatalytic approaches described above. The goal is to replace petrochemical-based production routes with pathways that start from biomass. royalsocietypublishing.org
The core of this strategy is the microbial fermentation of sugars, such as glucose, which are readily available from the hydrolysis of cellulosic or starchy biomass. pnas.orgmit.edu Engineered microorganisms serve as "cell factories" to convert these simple sugars into complex molecules.
Key Strategies:
Metabolic Engineering: As detailed in the biocatalysis section, the key to sustainable synthesis is the rational engineering of microbial metabolic pathways. By overexpressing specific genes (e.g., for keto-acid elongation and reduction) and deleting genes for competing pathways, the carbon flux from glucose can be efficiently directed toward the desired alcohol product. pnas.orgosti.gov
Feedstock Utilization: The ability to use raw, non-food biomass (lignocellulose) as a starting material is a primary goal of sustainable chemistry. This avoids competition with food sources and lowers the carbon footprint of the chemical production process. royalsocietypublishing.org
The production of branched-chain alcohols from renewable resources is an active area of research, driven by their potential as "advanced biofuels" with higher energy density and better compatibility with existing infrastructure compared to ethanol. nih.govmit.edu The synthesis of this compound fits within this paradigm, representing a value-added chemical that could be produced in a future integrated biorefinery. royalsocietypublishing.org
Environmental Research and Fate of 2,3 Dimethyl 1 Pentanol
Degradation Pathways in Environmental Matrices
The breakdown of 2,3-dimethyl-1-pentanol in the environment occurs through both abiotic and biotic processes. In the atmosphere, it is primarily degraded by chemical reactions, while in soil and water, microbial activity plays a crucial role.
Once released into the atmosphere, this compound is expected to exist predominantly in the vapor phase. nih.gov The primary degradation pathway in the atmosphere for alcohols is through reaction with photochemically produced hydroxyl (OH) radicals. scielo.brscielo.br This reaction involves the abstraction of a hydrogen atom from a C-H bond, as abstraction from the O-H bond is considered negligible. scielo.brcopernicus.org The presence of the hydroxyl group in the alcohol structure generally increases the reactivity with OH radicals compared to the corresponding alkanes. copernicus.org
Table 1: Estimated Atmospheric Fate of this compound and Related Alcohols
| Compound | Parameter | Value | Reference |
|---|---|---|---|
| 3,3-Dimethyl-1-butanol (B44104) | OH Radical Reaction Rate Constant | 5.33 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | copernicus.org |
| Higher Molecular Weight Monofunctional Alcohols | Estimated Atmospheric Half-life | ~15 hours | researchgate.net |
| 2-Methyl-1-pentanol (B47364) | Estimated Atmospheric Half-life | ~1 day | nih.gov |
In soil and water, the primary degradation pathway for this compound is expected to be biodegradation by microorganisms. The rate and extent of this degradation can be influenced by environmental factors such as temperature, pH, oxygen availability, and the presence of acclimated microbial populations. bioone.org
Direct studies on the biodegradation of this compound are limited. However, research on other branched-chain alcohols provides insight. For example, a study using soil and groundwater found that 2,4-dimethyl-3-pentanol, a structural isomer, was not observed to degrade over a 23-day period under the experimental conditions, suggesting it may be relatively resistant to biodegradation compared to less-branched alcohols like methanol (B129727) and ethanol. bioone.org In contrast, 2-methyl-1-pentanol has been shown to be readily biodegradable in sewage, with 62% of the theoretical biological oxygen demand (BOD) reached in 20 days. nih.gov The complex branching structure of this compound may hinder microbial attack, potentially leading to slower degradation rates compared to its linear or less-branched isomers. The development of predictive models for anaerobic biodegradation suggests that specific structural fragments, such as tertiary carbon atoms, can influence the potential for a chemical to be biodegraded. oup.com
Environmental Mobility and Distribution
The movement and partitioning of this compound in the environment are governed by its physical and chemical properties, such as water solubility, vapor pressure, and partition coefficients. icm.edu.pl
This compound is described as being slightly soluble in water, with a reported solubility between 1 and 5 mg/mL. nih.govguidechem.com This limited solubility suggests that if released into water, a portion will dissolve, but the compound may also partition to other phases.
The environmental distribution between air, water, and soil can be estimated using properties like the Henry's Law constant and the soil adsorption coefficient (Koc). While an experimental Henry's Law constant for this compound was not found, an estimated value for the isomer 2-methyl-1-pentanol is 4.3 x 10⁻⁵ atm-cu m/mole, suggesting that volatilization from moist soil and water surfaces may be an important fate process. nih.gov
The soil adsorption coefficient (Koc) indicates the tendency of a chemical to bind to soil organic matter. A low Koc value implies high mobility in soil, meaning the chemical is less likely to adsorb to soil particles and more likely to leach into groundwater. Based on its water solubility, the Koc for this compound is expected to be low, indicating a potential for high mobility in soil. nih.gov
Table 2: Physical Properties of this compound Relevant to Environmental Mobility
| Property | Value | Reference |
|---|---|---|
| Water Solubility | 1 to 5 mg/mL at 22.5 °C | nih.govguidechem.com |
| Vapor Pressure | 1 mmHg at 50 °C | nih.gov |
| Molecular Weight | 116.20 g/mol | nih.gov |
Studies on Ecological Interactions and Environmental Cycles
Volatile organic compounds (VOCs), including alcohols, are known to play significant roles in ecological interactions, such as those between plants, insects, and microorganisms. nih.gov Plants can emit a variety of VOCs in response to environmental stress or herbivory, which can act as signals to other organisms. nih.gov
There is a lack of specific research detailing the role of this compound in ecological interactions or environmental cycles. However, studies on related isomers provide some context. For instance, various pentanol (B124592) and hexanol isomers have been tested for their effects on the olfactory orientation of insects like the spiraling whitefly, demonstrating that structurally similar alcohols can act as kairomones or parakairomones, influencing insect behavior. researchgate.net Additionally, alcohols like 1-pentanol (B3423595) and 3-methyl-1-butanol have been identified as volatile flavor compounds in food products such as air-dried fish, indicating their generation through biochemical processes like lipid oxidation. frontiersin.org It is plausible that this compound could be released into the environment from biogenic sources or as a breakdown product of other organic matter, but its specific function or cycle has not been elucidated.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2,3-Dimethyl-1-pentanol, and how can purity (>95%) be ensured during synthesis?
- Methodological Answer : A common approach involves catalytic hydrogenation of 2,3-Dimethyl-1-pentenal using palladium-on-carbon (Pd/C) under hydrogen gas (1–3 atm) at 25–40°C. Purification via fractional distillation (boiling point ~160–165°C) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to achieve high purity. Analytical techniques like GC-MS and NMR should validate purity, with GC thresholds set at >95% .
- Safety Note : Follow static discharge precautions and use explosion-proof equipment during hydrogenation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators if ventilation is inadequate .
- Storage : Store in airtight containers away from ignition sources, strong acids/bases, and sunlight. Ground containers to prevent static buildup .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Q. How can researchers distinguish this compound from structural isomers (e.g., 3,4-Dimethyl-1-pentanol) using spectroscopic methods?
- Methodological Answer :
- NMR : Compare NMR signals for methyl groups: this compound exhibits distinct triplets for the C2 and C3 methylene protons (δ 1.2–1.5 ppm) and doublets for terminal methyl groups (δ 0.8–0.9 ppm).
- IR : Look for O-H stretching (~3350 cm) and C-O vibrations (~1050 cm).
- Mass Spectrometry : Fragment patterns differ; this compound shows a base peak at m/z 57 (CHO) due to α-cleavage .
Advanced Research Questions
Q. How can contradictions in reported physicochemical properties (e.g., boiling point, solubility) of this compound be resolved?
- Methodological Answer :
- Replication Studies : Reproduce measurements under standardized conditions (e.g., IUPAC guidelines for boiling point determination).
- Analytical Validation : Cross-check using multiple techniques (e.g., differential scanning calorimetry for melting points, Karl Fischer titration for water solubility).
- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers. Contradictions often arise from impurities or instrumentation calibration errors .
Q. What mechanistic insights explain the regioselectivity of this compound in acid-catalyzed dehydration reactions?
- Methodological Answer :
- Zaitsev vs. Anti-Zaitsev : Under acidic conditions (HSO), the reaction favors the more substituted alkene (Zaitsev product) via a carbocation intermediate. Stability of the carbocation at C2 vs. C3 determines product distribution.
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe transition states. Computational modeling (DFT) can predict activation energies for competing pathways .
Q. How can researchers optimize the enantiomeric resolution of this compound for asymmetric synthesis applications?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak® IA or IB columns with hexane/isopropanol mobile phases.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) catalyze kinetic resolution via esterification.
- Circular Dichroism (CD) : Monitor enantiopurity by comparing CD spectra to known standards .
Data Analysis & Experimental Design
Q. What statistical frameworks are suitable for designing dose-response studies involving this compound in toxicity assays?
- Methodological Answer :
- Response Surface Methodology (RSM) : Optimize variables (concentration, exposure time) using central composite design.
- Probit Analysis : Calculate LD values with 95% confidence intervals.
- QC Measures : Include positive/negative controls and triplicate replicates to minimize batch effects .
Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?
- Methodological Answer :
- Critical Parameter Review : Assess catalyst loading, temperature, and solvent purity across studies.
- Design of Experiments (DoE) : Use factorial designs to isolate variables affecting yield.
- Peer Validation : Collaborate with independent labs to verify reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
